molecular formula C23H34O5 B1194243 3beta,17-Dihydroxy-5alpha-pregnane-11,20-dione 3-acetate CAS No. 7253-11-4

3beta,17-Dihydroxy-5alpha-pregnane-11,20-dione 3-acetate

Cat. No. B1194243
CAS RN: 7253-11-4
M. Wt: 390.5 g/mol
InChI Key: RSBZZVJLNTXCGU-FEQOUAIHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3beta,17-Dihydroxy-5alpha-pregnane-11,20-dione 3-acetate is a steroid ester.

Scientific Research Applications

Steroidal Anesthetics

One of the applications of related compounds to 3β,17-Dihydroxy-5α-pregnane-11,20-dione 3-acetate is in the field of steroidal anesthetics. A study by Ayres, Newall, and Phillipps (1975) in "Steroids" discusses the synthesis of steroidal anesthetics, including compounds like 3α-Hydroxy-5α-pregnane-11,20-dione-[21-14C] and 3α,21-dihydroxy-5α-pregnane-11,20-dione-[21-14C] 21-acetate, which are similar in structure to 3β,17-Dihydroxy-5α-pregnane-11,20-dione 3-acetate (Ayres, B., Newall, C., & Phillipps, G. H., 1975).

Metabolic Analysis

Taylor, Curnow, and Shackleton (1978) conducted a study analyzing the urinary excretion of glucocorticoid metabolites in a newborn with 21-hydroxylase deficiency. This study, published in "Clinica Chimica Acta," involved the analysis of metabolites similar to 3β,17-Dihydroxy-5α-pregnane-11,20-dione 3-acetate, providing insights into its potential role in human metabolism (Taylor, N., Curnow, D., & Shackleton, C., 1978).

Steroid Metabolism Studies

A study by Bournot, Prost, and Maume (1975) in "Journal of Chromatography" investigates the metabolism of 18-OH-11-deoxycorticosterone, leading to the synthesis of related compounds like 18,21-dihydroxy-5alpha-pregnane-3,20-dione. This research contributes to understanding the metabolic pathways involving steroids similar to 3β,17-Dihydroxy-5α-pregnane-11,20-dione 3-acetate (Bournot, P., Prost, M., & Maume, B., 1975).

Neonatal Urine Analysis

Derks and Drayer (1978) in "Steroids" conducted a study on the synthesis and gas chromatography-mass spectrometry of ring A reduced 6-hydroxylate corticosteroids in human neonatal urine, relevant to understanding compounds structurally similar to 3β,17-Dihydroxy-5α-pregnane-11,20-dione 3-acetate (Derks, H., & Drayer, N., 1978).

Steroid 17α-hydroxylase Inhibition

Goldman, Eavey, and Baker (1976) explored the inhibition of steroid 17α-hydroxylase and C17-20 lyase in rats, using synthetic steroid analogues, including 16β-bromo-3β,17α-dihydroxy-5α-pregnane-11,20-dione. This research sheds light on the role of similar compounds in hormonal and reproductive processes (Goldman, A., Eavey, R., & Baker, M., 1976).

properties

CAS RN

7253-11-4

Product Name

3beta,17-Dihydroxy-5alpha-pregnane-11,20-dione 3-acetate

Molecular Formula

C23H34O5

Molecular Weight

390.5 g/mol

IUPAC Name

[(3S,5S,8S,9S,10S,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-11-oxo-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C23H34O5/c1-13(24)23(27)10-8-18-17-6-5-15-11-16(28-14(2)25)7-9-21(15,3)20(17)19(26)12-22(18,23)4/h15-18,20,27H,5-12H2,1-4H3/t15-,16-,17-,18-,20+,21-,22-,23-/m0/s1

InChI Key

RSBZZVJLNTXCGU-FEQOUAIHSA-N

Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C)O

SMILES

CC(=O)C1(CCC2C1(CC(=O)C3C2CCC4C3(CCC(C4)OC(=O)C)C)C)O

Canonical SMILES

CC(=O)C1(CCC2C1(CC(=O)C3C2CCC4C3(CCC(C4)OC(=O)C)C)C)O

Other CAS RN

7253-11-4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3beta,17-Dihydroxy-5alpha-pregnane-11,20-dione 3-acetate
Reactant of Route 2
Reactant of Route 2
3beta,17-Dihydroxy-5alpha-pregnane-11,20-dione 3-acetate
Reactant of Route 3
Reactant of Route 3
3beta,17-Dihydroxy-5alpha-pregnane-11,20-dione 3-acetate
Reactant of Route 4
3beta,17-Dihydroxy-5alpha-pregnane-11,20-dione 3-acetate
Reactant of Route 5
3beta,17-Dihydroxy-5alpha-pregnane-11,20-dione 3-acetate
Reactant of Route 6
3beta,17-Dihydroxy-5alpha-pregnane-11,20-dione 3-acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.